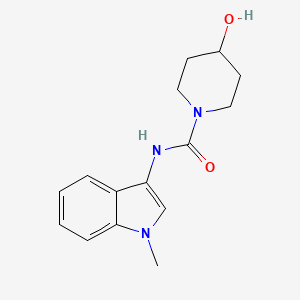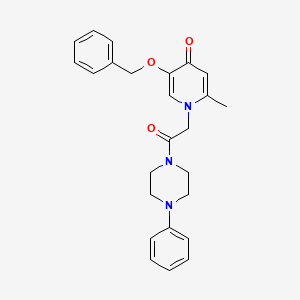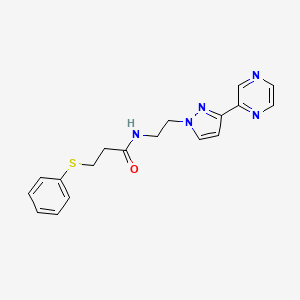![molecular formula C23H28ClN3O3S B2507119 Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1216694-89-1](/img/structure/B2507119.png)
Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high regioselectivity. For instance, the synthesis of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate was achieved through a 1,3-dipolar cycloaddition reaction, a type of "click chemistry," which is known for its efficiency and selectivity . This suggests that a similar approach might be applicable for the synthesis of the compound , potentially involving a cycloaddition step to introduce the thiazole moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and FTIR, as well as X-ray diffraction . These methods provide detailed information about the geometry and electronic structure of the molecules. Density functional theory (DFT) calculations complement these experimental techniques by predicting geometric parameters, vibrational frequencies, and chemical shifts, which can be compared with experimental data for validation .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using global chemical reactivity descriptors and natural population analysis (NPA) . These studies provide insights into the reactive sites of the molecules and their behavior in different solvent media. The energetic behavior of the compounds in various solvents has been examined using the integral equation formalism polarizable continuum model (IEF-PCM), which could be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been thoroughly investigated. Theoretical calculations, such as DFT, have been used to predict properties like hydrogen bonding sites, as indicated by the molecular electrostatic potential (MEP) map, and non-linear optical (NLO) properties . These studies are crucial for understanding the interaction of the molecules with light and other substances, which is essential for applications in materials science and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Reactions of Thiosemicarbazides, Triazoles, and Schiff Bases
The research involving Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride focuses on its applications in the synthesis of various compounds with potential antihypertensive α-blocking activity. Abdel-Wahab et al. (2008) detailed the synthesis process starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to the creation of thiosemicarbazide, triazole, Schiff bases, and other derivatives. These compounds exhibited good antihypertensive α-blocking activity and low toxicity, indicating their potential use in medical applications related to hypertension management Abdel-Wahab et al., 2008.
Synthesis and Characterization of New Quinazolines
Another significant application is in the synthesis of new quinazolines with potential antimicrobial agents. Desai et al. (2007) synthesized ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate 1, which showed antibacterial and antifungal activities. This compound's synthesis and biological evaluation emphasize the potential therapeutic applications of this compound derivatives in treating infections Desai et al., 2007.
Anticancer Evaluation of N-Benzamides
Furthermore, the compound has been used in the design and synthesis of N-Benzamides for anticancer evaluations. Ravinaik et al. (2021) developed a series of N-Benzamides starting from similar compounds, showing moderate to excellent anticancer activity against various cancer cell lines. This highlights the role of this compound derivatives in developing new anticancer drugs Ravinaik et al., 2021.
Controlled Release of Perfumery Alcohols
Additionally, the compound has applications in the controlled release of perfumery alcohols. Laumer et al. (2003) investigated the hydrolysis rates of various esters, including 2-[(ethylamino)carbonyl]benzoates, for the controlled release of fragrance alcohols. This research opens avenues for using this compound derivatives in fragrance industries for developing new perfumery products with controlled release properties Laumer et al., 2003.
Novel Benzothiazole Containing Derivatives
The synthesis of novel benzothiazole-containing derivatives for antimicrobial activity also highlights the compound's application. Bhoi et al. (2016) synthesized novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, showcasing the compound's versatility in synthesizing poly-functionalized tri-heterocyclic benzothiazole derivatives with significant antimicrobial properties Bhoi et al., 2016.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of targets, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions with their targets can vary depending on the specific derivative and target.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, given their diverse biological activities . The downstream effects can include a range of cellular responses, from inflammation reduction to cell death, depending on the specific derivative and target.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to induce a variety of cellular responses, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Propriétés
IUPAC Name |
methyl 4-[2-(diethylamino)ethyl-(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-5-25(6-2)14-15-26(23-24-20-16(3)8-7-9-19(20)30-23)21(27)17-10-12-18(13-11-17)22(28)29-4;/h7-13H,5-6,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIXSHICQACAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)
![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)

![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)
![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)
![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)
![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)
![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)
![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)
![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)
